molecular formula C13H12BrNS B11543776 N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline

N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline

Cat. No.: B11543776
M. Wt: 294.21 g/mol
InChI Key: AHVPFKCQHZYLOX-UHFFFAOYSA-N
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Description

N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline typically involves the condensation reaction between 5-bromothiophene-2-carbaldehyde and 2,4-dimethylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized products may include this compound oxides.

    Reduction: The major products are 5-bromothiophene-2-carbaldehyde and 2,4-dimethylaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline involves its interaction with specific molecular targets. The Schiff base can coordinate with metal ions, forming stable complexes that can exhibit unique chemical and biological properties. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12BrNS

Molecular Weight

294.21 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-N-(2,4-dimethylphenyl)methanimine

InChI

InChI=1S/C13H12BrNS/c1-9-3-5-12(10(2)7-9)15-8-11-4-6-13(14)16-11/h3-8H,1-2H3

InChI Key

AHVPFKCQHZYLOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC=C(S2)Br)C

Origin of Product

United States

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